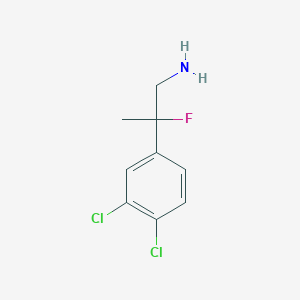

2-(3,4-Dichlorophenyl)-2-fluoropropan-1-amine

Descripción general

Descripción

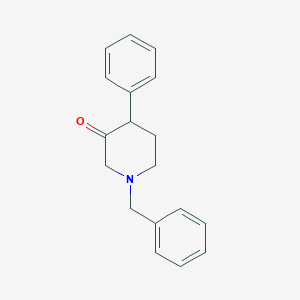

The compound “2-(3,4-Dichlorophenyl)-2-fluoropropan-1-amine” is an organic molecule that contains a fluorine atom and a dichlorophenyl group attached to a two-carbon chain, which also has an amine group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions or through the use of organometallic reagents .Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the electronegative fluorine atom and the dichlorophenyl group. These groups could potentially influence the overall polarity and shape of the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at the amine group or involve the aromatic ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the fluorine atom and the dichlorophenyl group. For example, these groups could influence the compound’s solubility, boiling point, and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Structural Modification

Electrophilic Amination and Regioselectivity : Research on electrophilic amination of halogenated phenols and aziridinium salts has shown methods for the synthesis of fluorinated amines, demonstrating regioselectivity in chemical reactions and the potential for creating structurally diverse molecules for further application in medicinal chemistry and materials science (Bombek et al., 2004); (D’hooghe & Kimpe, 2006).

Synthesis of Polyimides : Novel polyimides derived from spiro(fluorene-9,9′-xanthene) skeleton bis(ether amine) monomers, which may include or relate to derivatives of "2-(3,4-Dichlorophenyl)-2-fluoropropan-1-amine", have been synthesized, showcasing high organosolubility and optical transparency. These materials are promising for applications requiring strong, flexible, and transparent films, indicating the compound's relevance in the development of advanced polymers and materials science (Zhang et al., 2010).

Chemical Reactivity and Mechanistic Studies

- Amination Mechanisms : Studies have explored the mechanisms of amination, including the SN(ANRORC) mechanism in the context of halogenated pyrimidines and quinazolines. These insights are critical for understanding the chemical reactivity and pathways for modifying compounds like "2-(3,4-Dichlorophenyl)-2-fluoropropan-1-amine," contributing to synthetic chemistry and the development of new pharmaceuticals or materials (Kroon & Plas, 2010).

Application in Fluorescence Sensing

- Fluorogenic Assays and Labeling : The study of amine-reactive fluorogenic dyes, which can exhibit significant changes in emission spectra upon conjugation, suggests potential applications of fluorinated amines in sensing and labeling biomolecules. This research area highlights the utility of compounds like "2-(3,4-Dichlorophenyl)-2-fluoropropan-1-amine" in bioanalytical chemistry, demonstrating their importance in developing new diagnostic tools and imaging techniques (Jeon et al., 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3,4-dichlorophenyl)-2-fluoropropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2FN/c1-9(12,5-13)6-2-3-7(10)8(11)4-6/h2-4H,5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDSJGXWRHQSSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC(=C(C=C1)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dichlorophenyl)-2-fluoropropan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

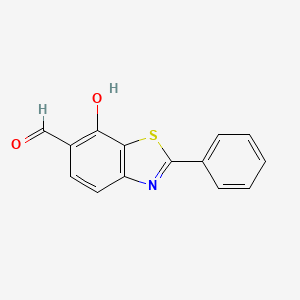

![5-(Methylsulfonyl)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidine](/img/structure/B1475096.png)

![Methyl 2-{(tert-butoxycarbonyl)[2-(methylamino)-2-oxoethyl]amino}acetate](/img/structure/B1475101.png)

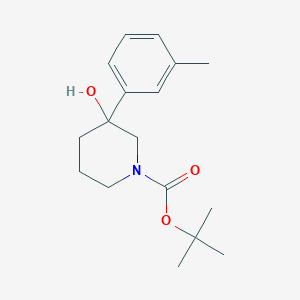

![1-({[(4-Methoxyphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475105.png)